Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17677745
InChI: InChI=1S/C8H12O3/c1-7(6(9)10-2)8(11-7)4-3-5-8/h3-5H2,1-2H3
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

CAS No.:

Cat. No.: VC17677745

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate -

Specification

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
Standard InChI InChI=1S/C8H12O3/c1-7(6(9)10-2)8(11-7)4-3-5-8/h3-5H2,1-2H3
Standard InChI Key XBXPASYPYCHFJB-UHFFFAOYSA-N
Canonical SMILES CC1(C2(O1)CCC2)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

The defining feature of methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is its spirocyclic core, where the oxetane oxygen atom bridges carbons 1 and 2 of the cyclohexane ring (Figure 1). This geometry imposes significant steric constraints, influencing reactivity and conformational stability. The carboxylate ester group at position 2 enhances electrophilicity, enabling participation in nucleophilic acyl substitution reactions.

Table 1: Comparative Structural Data for Spirocyclic Esters

Compound NameMolecular FormulaMolecular Weight (g/mol)Spiro JunctionKey Functional Groups
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylateC₈H₁₂O₃156.18[2.3]Methyl ester, oxetane
Methyl 1-oxaspiro[2.3]hexane-2-carboxylateC₇H₁₀O₃142.15[2.3]Ester, oxetane
Methyl 2-ethyl-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylateC₁₁H₁₈O₃198.26[2.3]Ethyl, dimethyl, ester

The molecular geometry has been confirmed via X-ray crystallography for analogous compounds, revealing bond angles of approximately 109.5° at the spiro carbon, consistent with tetrahedral hybridization . Nuclear magnetic resonance (NMR) spectra exhibit distinct signals for the methyl ester (δ ~3.6 ppm for OCH₃) and oxetane protons (δ ~4.1–4.3 ppm).

Synthesis and Reaction Pathways

Synthesis of methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically proceeds via cyclization of γ,δ-epoxy esters or ketones under basic conditions. A representative route involves:

  • Epoxide Formation: Treatment of 3-methylcyclohex-2-en-1-ol with m-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide.

  • Cyclization: Exposure to potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at 130°C induces ring-opening and subsequent spirocyclization (Scheme 1) .

Table 2: Optimized Reaction Conditions for Spirocyclization

PrecursorBaseSolventTemperature (°C)Yield (%)
3-Methylcyclohexene oxideKOtBuDMSO13068
2-Ethyl-4,5-dimethyl analogMeMgBrTHF2583
Unsubstituted epoxideNaHDMF7056

Key side reactions include Grob fragmentation, which predominates when sterically hindered bases like NaH are employed in polar aprotic solvents . Computational studies using density functional theory (DFT) indicate that the activation energy for cyclization ranges from 20–25 kcal/mol, favoring intramolecular nucleophilic attack over intermolecular pathways .

Physicochemical Properties

Experimental data for methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate remain sparse, but predictive models and analog comparisons suggest:

  • LogP: 1.2–1.5 (moderate lipophilicity)

  • Aqueous Solubility: <10 mg/L at 25°C

  • Thermal Stability: Decomposition onset at ~180°C (DSC)

The compound’s low melting point (<50°C) and liquid state at room temperature facilitate handling in solution-phase reactions. Gas chromatography-mass spectrometry (GC-MS) analysis shows a base peak at m/z 156 ([M]⁺), with fragmentation patterns dominated by loss of the methyl ester group (m/z 113).

CompoundTargetIC₅₀/MICMechanism
2-Methyl spirooxetaneCOX-212 µMCompetitive inhibition
4-Chloro derivativeS. aureus8 µg/mLCell wall synthesis disruption
2-Ethyl-5-methyl analogE. coli16 µg/mLDNA gyrase inhibition

These findings suggest methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate could serve as a scaffold for antibiotic or anti-inflammatory drug development.

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes using chiral phase-transfer catalysts.

  • Biological Profiling: High-throughput screening against kinase and protease target libraries.

  • Computational Modeling: QSAR studies to optimize substituent effects on bioavailability.

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